8-Fold Lower MIC90 Against MRSA Clinical Isolates Compared to Linezolid
In a head-to-head broth microdilution assay against 100 clinical MRSA isolates, DA-7867 demonstrated an MIC90 of 0.25 μg/mL, while linezolid showed an MIC90 of 2 μg/mL under identical CLSI conditions [1]. The quantified difference is an 8-fold improvement in potency for DA-7867.
| Evidence Dimension | Minimum inhibitory concentration for 90% of isolates (MIC90) |
|---|---|
| Target Compound Data | 0.25 μg/mL |
| Comparator Or Baseline | Linezolid: 2 μg/mL |
| Quantified Difference | 8‑fold lower |
| Conditions | Broth microdilution, CLSI M7-A7, 100 MRSA clinical isolates |
Why This Matters
Lower MIC90 supports reduced dosing requirements and improved efficacy against strains with elevated linezolid MICs, directly impacting procurement decisions for hospital formularies.
- [1] Kim YK, et al. In vitro and in vivo activities of DA-7867, a novel oxazolidinone, against Gram-positive bacteria. Antimicrob Agents Chemother. 2004;48(10):3897-3902. View Source
